trans-2-Phenyl-cyclopentanecarboxylic acid
Overview
Description
trans-2-Phenyl-cyclopentanecarboxylic acid: is an organic compound with the molecular formula C12H14O2. It is a white solid that is used in various chemical and pharmaceutical applications. The compound is characterized by a cyclopentane ring substituted with a phenyl group and a carboxylic acid group in a trans configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Palladium-Catalyzed Hydrocarboxylation: One method involves the palladium-catalyzed hydrocarboxylation of cyclopentene.
Base-Induced Ring Contraction: Another synthetic route involves the base-induced ring contraction of 2-chlorocyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid.
Industrial Production Methods: Industrial production methods for trans-2-Phenyl-cyclopentanecarboxylic acid typically involve large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. The use of palladium catalysts and controlled reaction conditions ensures efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-Phenyl-cyclopentanecarboxylic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where the phenyl or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives such as ketones or aldehydes.
Reduction Products: Alcohols or other reduced forms.
Substitution Products: Compounds with different functional groups replacing the phenyl or carboxylic acid groups.
Scientific Research Applications
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology:
- Investigated for its potential biological activities and interactions with biological molecules.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of trans-2-Phenyl-cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Cyclopentanecarboxylic acid: A simpler analog without the phenyl group.
trans-2-Phenylcyclopropanecarboxylic acid: A structurally similar compound with a cyclopropane ring instead of a cyclopentane ring.
Uniqueness:
- The presence of both the phenyl group and the carboxylic acid group in a trans configuration gives trans-2-Phenyl-cyclopentanecarboxylic acid unique chemical and physical properties, making it distinct from its analogs.
Properties
IUPAC Name |
(1R,2R)-2-phenylcyclopentane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12(14)11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2,(H,13,14)/t10-,11+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CINPEFPDYGSEDP-WDEREUQCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(=O)O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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